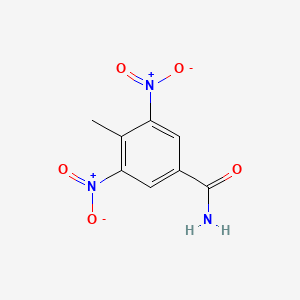

4-Methyl-3,5-dinitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-3,5-dinitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZXZIKHDOCRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391414 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4551-76-2 | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3,5-dinitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Methyl-3,5-dinitrobenzamide

This document provides an in-depth technical guide for the synthesis of 4-Methyl-3,5-dinitrobenzamide, starting from 4-methyl-3,5-dinitrobenzoic acid. The procedure detailed herein is a well-established two-step process involving the activation of the carboxylic acid to an acyl chloride intermediate, followed by nucleophilic substitution with ammonia. This guide is intended for researchers and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and safety considerations essential for successful and safe execution.

Introduction and Strategic Overview

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis, crucial for the construction of pharmaceuticals, agrochemicals, and advanced materials. The direct reaction between a carboxylic acid and an amine is generally unfavorable as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive ammonium carboxylate salt.[1][2] To circumvent this, the carboxylic acid's hydroxyl group, a poor leaving group, must first be converted into a more reactive species.

This guide focuses on a robust and widely applicable method: the conversion of 4-methyl-3,5-dinitrobenzoic acid into its corresponding acyl chloride using thionyl chloride (SOCl₂).[1][3][4] The highly electrophilic acyl chloride intermediate is then readily converted to the target primary amide, this compound, upon reaction with ammonia. This two-step, one-pot approach is efficient and generally provides good yields.[5]

Reaction Mechanism: A Tale of Activation and Substitution

The synthesis proceeds via two distinct, mechanistically critical stages:

Stage 1: Acyl Chloride Formation (Activation) The carboxylic acid is treated with thionyl chloride (SOCl₂). The lone pair of electrons on the hydroxyl oxygen of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by a series of steps resulting in the formation of a chlorosulfite intermediate, which is an excellent leaving group.[1] A subsequent nucleophilic attack by the chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. The thermodynamic driving force for this reaction is the irreversible decomposition of the leaving group into gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are readily removed from the reaction mixture.

Stage 2: Amidation (Nucleophilic Acyl Substitution) The resulting 4-methyl-3,5-dinitrobenzoyl chloride is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution when treated with ammonia (NH₃). The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and yielding the protonated amide. A second equivalent of ammonia acts as a base to deprotonate this intermediate, affording the final this compound product and ammonium chloride.

Materials and Equipment

Proper preparation is paramount for the success and safety of the synthesis. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

Reagents and Solvents

| Chemical Name | Formula | Molar Mass ( g/mol ) | Key Properties/Hazards |

| 4-Methyl-3,5-dinitrobenzoic Acid | C₈H₆N₂O₆ | 226.15 | Skin and eye irritant.[6] |

| Thionyl Chloride | SOCl₂ | 118.97 | Corrosive, lachrymator, reacts violently with water.[7][8][9] |

| Anhydrous Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Volatile, suspected carcinogen. |

| Ammonium Hydroxide (28-30% aq.) | NH₄OH | 35.04 | Corrosive, respiratory irritant. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Mild base. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying agent. |

| Deionized Water | H₂O | 18.02 | |

| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | Flammable. |

Essential Equipment

-

Round-bottom flasks (two-necked)

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and flask for vacuum filtration

-

Standard laboratory glassware (beakers, graduated cylinders)

-

pH paper

Detailed Experimental Protocol

This procedure should be performed entirely within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., neoprene), must be worn at all times.[9]

Part A: Synthesis of 4-methyl-3,5-dinitrobenzoyl chloride (Intermediate)

-

Setup: Assemble a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel. Ensure the entire apparatus is under a dry, inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add 4-methyl-3,5-dinitrobenzoic acid (e.g., 10.0 g, 44.2 mmol) and 50 mL of anhydrous dichloromethane (DCM). Stir the resulting suspension.

-

Activation: Add thionyl chloride (e.g., 6.5 mL, 88.4 mmol, 2.0 eq.) to the dropping funnel. Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Causality: Slow addition is crucial to control the initial exothermic reaction and the rate of gas (HCl, SO₂) evolution.

-

Reaction: After the addition is complete, heat the mixture to a gentle reflux (approx. 40°C for DCM) using a heating mantle. Maintain reflux for 2-3 hours. Causality: Heating ensures the reaction goes to completion. The reaction can be monitored by observing the cessation of gas evolution and the dissolution of the starting solid to form a clear solution.

-

Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Causality: It is critical to remove all excess thionyl chloride as it would violently react with the aqueous ammonia in the next step, reducing the yield and creating a safety hazard. The crude, pale-yellow solid obtained is 4-methyl-3,5-dinitrobenzoyl chloride and is used directly in the next step without further purification.

Part B: Synthesis of this compound

-

Preparation: Re-establish an inert atmosphere in the flask containing the crude acyl chloride. Place the flask in an ice-water bath and add 50 mL of fresh, anhydrous DCM to dissolve the solid.

-

Amidation: While vigorously stirring the cooled DCM solution, slowly add concentrated ammonium hydroxide (approx. 20 mL) dropwise. A thick, white precipitate will form immediately. Causality: This reaction is highly exothermic. Maintaining a low temperature (0-5°C) and slow addition are essential to prevent side reactions and ensure safety.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour to ensure the reaction is complete.

-

Isolation: Pour the reaction mixture into 150 mL of cold deionized water. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

100 mL of deionized water (to remove ammonium chloride).

-

50 mL of a 5% sodium bicarbonate solution (to remove any unreacted carboxylic acid).

-

100 mL of deionized water (to remove residual salts). Causality: This washing sequence is designed to systematically remove impurities, leading to a purer crude product before the final recrystallization step.

-

-

Drying: Dry the crude product in a vacuum oven at 50-60°C to a constant weight.

Part C: Purification

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.

Visualization of Workflow and Mechanism

Overall Synthesis Workflow

Caption: High-level workflow for the two-step synthesis.

Key Mechanistic Steps

Caption: Core mechanistic transformations in the synthesis.

Expected Results and Data

The following table presents hypothetical data for a typical reaction run, assuming the starting amount detailed in the protocol. Actual yields may vary based on experimental conditions and technique.

| Parameter | Value |

| Mass of Starting Acid | 10.0 g |

| Moles of Starting Acid | 0.0442 mol |

| Theoretical Molar Mass of Product | 225.16 g/mol |

| Theoretical Yield of Product | 9.95 g |

| Actual Yield of Purified Product | 8.76 g (Example) |

| Percentage Yield | 88% (Example) |

| Appearance | Pale yellow crystalline solid |

| Melting Point | (Literature value to be compared) |

Critical Safety Precautions

-

Thionyl Chloride (SOCl₂): This substance is highly toxic, corrosive, and a lachrymator. It reacts violently with water, releasing toxic HCl and SO₂ gases.[7][10] It must be handled exclusively in a chemical fume hood with the sash at the lowest practical height. Ensure an emergency shower and eyewash station are immediately accessible.[11] Accidental contact requires immediate and copious flushing with water.

-

Dinitroaromatic Compounds: 4-Methyl-3,5-dinitrobenzoic acid and its derivatives are potentially explosive, especially under conditions of shock or high temperature.[12][13] Avoid grinding the material or heating it rapidly.

-

Ammonium Hydroxide: Concentrated ammonia solutions are corrosive and can cause severe respiratory irritation. Handle with care in a well-ventilated fume hood.

-

Pressure Build-up: Both stages of the reaction produce gas (HCl, SO₂ in Part A). The apparatus must not be sealed. A drying tube or bubbler provides a safe outlet to the atmosphere while protecting the reaction from moisture.

-

Waste Disposal: All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations. Quench any residual thionyl chloride carefully by slowly adding it to a stirred, cooled basic solution (e.g., sodium bicarbonate).

References

-

Organic Syntheses. (1942). 3,5-DINITROBENZOIC ACID. Available at: [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

-

ResearchGate. (n.d.). Methyl 4-bromo-3,5-dinitrobenzoate | Request PDF. Available at: [Link]

-

Wikipedia. (n.d.). 3,5-Dinitrobenzoic acid. Available at: [Link]

-

Reddit. (2022). Amide from carboxylic acid synthesis. Available at: [Link]

-

One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Available at: [Link]

- Google Patents. (n.d.). Preparation method of 3, 5-dinitrobenzoic acid.

- Google Patents. (n.d.). Method for preparing a natrobenzoic acid amide derivative.

- Google Patents. (n.d.). Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. Available at: [Link]

-

National Institutes of Health. (n.d.). N-Methyl-3,5-dinitrobenzamide. Available at: [Link]

-

Quora. (2018). What product would be obtained if methyl benzoate undergoes dinitration? Available at: [Link]

-

NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2024). TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Available at: [Link]

-

Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. Available at: [Link]

-

Standard Operating Procedures for. (2013). SOP 0079 - Thionyl Chloride. Available at: [Link]

-

Chemguide. (n.d.). the preparation of amides. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzaldehyde. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

Sciencemadness.org. (n.d.). 4,6-dinitroanthranilic acid and benzo-fused six-membered heterocycles on its basis. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. nj.gov [nj.gov]

- 9. drexel.edu [drexel.edu]

- 10. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. actylislab.com [actylislab.com]

- 12. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

"4-Methyl-3,5-dinitrobenzamide" chemical properties and structure

An In-depth Technical Guide to 4-Methyl-3,5-dinitrobenzamide

Introduction

This compound is a nitroaromatic organic compound characterized by a benzene ring substituted with a methyl group, two nitro groups, and a carboxamide group. Its structure suggests potential applications in various fields of chemical research, including medicinal chemistry and materials science. The presence of nitro groups, which are strong electron-withdrawing groups, significantly influences the chemical reactivity and properties of the molecule. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 4551-76-2 | [1] |

| Molecular Formula | C₈H₇N₃O₅ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| Canonical SMILES | CC1=C(C=C(C=C1[O-])C(=O)N)[O-] | [1] |

| InChI Key | TXZXZIKHDOCRFD-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to have limited solubility in water, but soluble in organic solvents like methanol. | Inferred from related compounds |

Chemical Structure and Visualization

The molecular structure of this compound consists of a central benzene ring. A methyl group is located at position 4, and two nitro groups are at positions 3 and 5. The carboxamide group (-CONH₂) is attached at position 1.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoyl chloride

-

Rationale: The conversion of the carboxylic acid to an acyl chloride is a standard procedure to activate the carboxyl group for nucleophilic substitution. Thionyl chloride (SOCl₂) is a common reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-Methyl-3,5-dinitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-Methyl-3,5-dinitrobenzoyl chloride can be used in the next step without further purification.

-

Step 2: Synthesis of this compound

-

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide.

-

Procedure:

-

Dissolve the crude 4-Methyl-3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add a concentrated aqueous solution of ammonia (NH₄OH) or bubble ammonia gas through the solution with vigorous stirring.

-

Continue stirring at low temperature for 1-2 hours, then allow the reaction to warm to room temperature.

-

The product may precipitate out of the solution. If so, it can be collected by filtration.

-

If the product remains in solution, the organic layer can be washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Potential Applications

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Research: Dinitrobenzamide derivatives have been investigated for their biological activities. For instance, some 3,5-dinitrobenzamide derivatives have shown antifungal properties against Candida species. [2]This suggests that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents.

-

Organic Synthesis: The nitro groups can be reduced to amino groups, making this compound a precursor to various substituted aromatic amines. These amines are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

-

Materials Science: Nitroaromatic compounds are known for their energetic properties and are used in the development of explosives and propellants. [3]The high nitrogen and oxygen content of this compound could make it a candidate for research in this area.

Safety and Handling

Nitroaromatic compounds should be handled with caution due to their potential toxicity and explosive nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [4]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [5]Avoid contact with skin and eyes. [6]* Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. [5]* Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Amino-3,5-dinitrobenzamide. National Center for Biotechnology Information. [Link]

-

Chemsrc. 4-methyl-3,5-dinitrobenzaldehyde. [Link]

-

PubChem. Methyl 4-methyl-3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

-

Loba Chemie. m-DINITROBENZENE AR Safety Data Sheet. [Link]

-

PubChem. Methyl 3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 4-chloro-3,5-dinitrobenzoate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. [Link]

-

PrepChem. Synthesis of methyl 3,5-dinitrobenzoate. [Link]

-

Organic Syntheses. 3,5-dinitrobenzoic acid. [Link]

Sources

"4-Methyl-3,5-dinitrobenzamide" CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methyl-3,5-dinitrobenzamide, a nitroaromatic compound of interest in medicinal chemistry and materials science. This document delves into its chemical and physical properties, outlines a detailed synthesis protocol, and discusses its potential applications and safety considerations.

Core Compound Identification and Properties

This compound is a substituted aromatic amide characterized by the presence of two nitro groups and a methyl group on the benzene ring. These functional groups significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 4551-76-2 | [1] |

| Molecular Formula | C₈H₇N₃O₅ | [1] |

| Molecular Weight | 225.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

digraph "4_Methyl_3_5_dinitrobenzamide" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0.5!"]; N1 [label="N", pos="-1.2,-1.2!"]; O1 [label="O", pos="-1.8,-0.8!"]; O2 [label="O", pos="-1.2,-2.0!"]; N2 [label="N", pos="1.2,-1.2!"]; O3 [label="O", pos="1.8,-0.8!"]; O4 [label="O", pos="1.2,-2.0!"]; C8 [label="C", pos="-2.2,0.8!"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; C9 [label="C", pos="2.2,0.8!"]; O5 [label="O", pos="2.8,0.4!"]; N3 [label="N", pos="2.2,1.6!"]; H4[label="H"]; H5[label="H"];

// Benzene ring with methyl and nitro groups C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5]; C2 -- N1 [len=1.5]; N1 -- O1 [len=1.2]; N1 -- O2 [len=1.2]; C4 -- N2 [len=1.5]; N2 -- O3 [len=1.2]; N2 -- O4 [len=1.2]; C6 -- C8 [len=1.5]; C8 -- H1[len=1.0]; C8 -- H2[len=1.0]; C8 -- H3[len=1.0];

// Benzamide group C1 -- C9 [len=1.5]; C9 -- O5 [len=1.2]; C9 -- N3 [len=1.3]; N3 -- H4[len=1.0]; N3 -- H5[len=1.0]; }

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-methylbenzoic acid. The first step involves the nitration of the aromatic ring, followed by the conversion of the resulting carboxylic acid to the corresponding amide.

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoic acid

The nitration of 4-methylbenzoic acid is a standard electrophilic aromatic substitution reaction. The methyl group is an ortho-, para-director; however, under strong nitrating conditions, the nitro groups are directed to the meta positions relative to the deactivating carboxyl group.

Caption: Workflow for the synthesis of 4-Methyl-3,5-dinitrobenzoic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-methylbenzoic acid to concentrated sulfuric acid at 0°C.

-

Nitration: Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Purification: Filter the crude product, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Methyl-3,5-dinitrobenzoic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the primary amide can be achieved via an acid chloride intermediate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

-

Acid Chloride Formation: Reflux a mixture of 4-Methyl-3,5-dinitrobenzoic acid and an excess of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) for 2-3 hours.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

Amination: Dissolve the crude 4-methyl-3,5-dinitrobenzoyl chloride in a suitable anhydrous solvent (e.g., acetone or THF) and cool to 0°C. Add concentrated aqueous ammonia dropwise with vigorous stirring.

-

Precipitation and Filtration: Allow the reaction mixture to warm to room temperature and stir for an additional hour. The product will precipitate out of the solution.

-

Purification: Filter the solid product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Potential Applications and Biological Activity

Dinitrobenzamide derivatives have garnered significant interest in the field of drug discovery due to their diverse biological activities.

-

Antimycobacterial Activity: Several studies have highlighted the potential of dinitrobenzamide scaffolds as potent inhibitors of Mycobacterium tuberculosis. These compounds are believed to target enzymes essential for the synthesis of the mycobacterial cell wall.[1][2][3]

-

Antifungal Activity: Research has also demonstrated the efficacy of dinitrobenzamide derivatives against various fungal strains, suggesting their potential as novel antifungal agents.[4] The mechanism of action is thought to involve the disruption of fungal cell membrane integrity.

The presence of the electron-withdrawing nitro groups is crucial for the biological activity of these compounds. The specific substitution pattern and the nature of the amide substituent can be modulated to optimize potency and selectivity.

Reactivity and Chemical Behavior

The chemical behavior of this compound is largely dictated by the interplay of its functional groups.

-

Amide Group: The amide functionality is relatively stable and less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives.[5]

-

Nitro Groups: The two nitro groups are strong electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution. Conversely, they activate the ring for nucleophilic aromatic substitution, although the positions are sterically hindered. The nitro groups can be reduced to amino groups using various reducing agents, which can serve as a handle for further chemical modifications.

Safety, Handling, and Disposal

Hazard Summary:

-

Toxicity: Nitroaromatic compounds are generally considered to be toxic.[6]

-

Irritation: May cause skin, eye, and respiratory tract irritation.[6]

-

Explosive Potential: Dinitroaromatic compounds can be explosive, especially when heated or subjected to shock.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Avoid creating dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Nitroaromatic compounds are typically considered hazardous waste.

Conclusion

This compound is a versatile compound with significant potential in the development of new therapeutic agents. Its synthesis is achievable through well-established organic chemistry principles. A thorough understanding of its chemical properties, reactivity, and potential hazards is crucial for its safe handling and effective utilization in research and development.

References

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). Pharmaceuticals (Basel). Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2020). Molecules. Available at: [Link]

- Novel method for synthesizing 3, 5-dinitrobenzyl chloride. Google Patents.

-

3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. (2022). Molecules. Available at: [Link]

-

Amides - Structure and Reactivity. Chemistry Steps. Available at: [Link]

Sources

- 1. This compound | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scribd.com [scribd.com]

- 5. The preparation of 3:5-dinitrobenzoic acid and 3:5-dinitrobenzoyl chloride: Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates - ProQuest [proquest.com]

- 7. web.mnstate.edu [web.mnstate.edu]

A Comprehensive Spectroscopic Guide to 4-Methyl-3,5-dinitrobenzamide

This technical guide provides an in-depth analysis of the spectroscopic profile of 4-Methyl-3,5-dinitrobenzamide (C₈H₇N₃O₅). As experimentally acquired spectra for this specific compound are not broadly available in public-domain repositories, this document leverages foundational spectroscopic principles and comparative data from structurally analogous molecules to construct a predictive and highly reliable characterization. The methodologies and interpretations herein are designed to equip researchers, chemists, and drug development professionals with the necessary framework to identify, characterize, and ensure the quality of this compound.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are central to understanding its spectroscopic behavior. The molecule consists of a benzene ring substituted with a methyl group, two nitro groups, and a primary amide group.

-

Electron-Withdrawing Groups: The two nitro groups (-NO₂) and the carbonyl of the amide group (-CONH₂) are potent electron-withdrawing groups (EWGs). Through inductive and resonance effects, they significantly deshield the aromatic protons and carbons, shifting their corresponding NMR signals to higher chemical shifts (downfield).

-

Electron-Donating Group: The methyl group (-CH₃) is a weak electron-donating group (EDG), which slightly shields adjacent positions.

-

Symmetry: The molecule possesses a plane of symmetry bisecting the C1-C4 axis. This symmetry renders the two aromatic protons (H-2 and H-6) and the two nitro-substituted carbons (C-3 and C-5) chemically equivalent, simplifying the expected NMR spectra.

Below is the molecular structure with standardized atom numbering for clear spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted to show three distinct signals corresponding to the aromatic, amide, and methyl protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.8 - 9.0 | Singlet (s) | 2H | H-2, H-6 | These protons are ortho to the strongly electron-withdrawing carbonyl group and meta to two nitro groups. This high degree of deshielding shifts them significantly downfield. Their chemical equivalence results in a singlet. |

| ~ 7.5 - 8.5 | Broad Singlet (br s) | 2H | -CONH₂ | Amide protons are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on solvent, concentration, and temperature. |

| ~ 2.5 - 2.7 | Singlet (s) | 3H | -CH₃ (C8) | This signal appears in the typical region for a methyl group attached to an aromatic ring. It is a singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry, six distinct carbon signals are predicted.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 168 | C7 (C=O) | The carbonyl carbon of the amide is characteristically found in this highly deshielded region. |

| ~ 148 - 150 | C3, C5 | These carbons are directly attached to the highly electronegative nitro groups, causing a strong downfield shift. |

| ~ 142 - 145 | C4 | The carbon bearing the methyl group (ipso-carbon) is deshielded, and its chemical shift is influenced by the adjacent nitro groups. |

| ~ 135 - 138 | C1 | The ipso-carbon attached to the amide substituent is significantly deshielded. |

| ~ 122 - 125 | C2, C6 | These carbons, bonded to hydrogen, are the most shielded of the aromatic carbons but are still downfield due to the cumulative effect of the EWGs. |

| ~ 18 - 22 | C8 (-CH₃) | This signal appears in the typical upfield region for an aliphatic methyl carbon attached to an sp² carbon. |

Standard Protocol for NMR Data Acquisition

The causality behind this protocol is to ensure a high-quality, reproducible spectrum by dissolving a sufficient amount of a pure sample in a deuterated solvent to minimize solvent signals and using a strong magnetic field to maximize signal dispersion and sensitivity.

Caption: Standard workflow for acquiring NMR spectra of a solid organic compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Predicted IR Absorption Bands

The following table summarizes the key vibrational modes expected for this compound.

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450 - 3400 (asymmetric) | N-H Stretch | Primary Amide (-NH₂) | Medium |

| 3350 - 3300 (symmetric) | N-H Stretch | Primary Amide (-NH₂) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃) | Medium-Weak |

| ~ 1680 - 1660 | C=O Stretch (Amide I) | Carbonyl | Strong |

| 1600 - 1580 | C=C Stretch | Aromatic Ring | Medium |

| ~ 1620 - 1580 | N-H Bend (Amide II) | Primary Amide (-NH₂) | Medium-Strong |

| 1560 - 1530 (asymmetric) | N-O Stretch | Nitro (-NO₂) | Strong |

| 1360 - 1330 (symmetric) | N-O Stretch | Nitro (-NO₂) | Strong |

| ~ 850 - 800 | C-H Out-of-plane Bend | Aromatic (isolated H) | Strong |

Interpretation: The most diagnostic peaks will be the very strong, distinct absorptions for the nitro group N-O stretches and the strong carbonyl C=O stretch of the amide. The presence of two bands in the N-H stretch region is a clear indicator of the primary amide (-NH₂).

Standard Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, reliable method for solid samples that requires minimal preparation. The choice of ATR is based on its ease of use and reproducibility, eliminating the need for preparing KBr pellets.

Caption: Experimental workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which aids in confirming its structure.

Predicted Mass Spectrum Data

The molecular formula C₈H₇N₃O₅ corresponds to a monoisotopic mass of 225.0386 Da.[1]

| Predicted m/z | Proposed Ion | Rationale for Formation |

| 225 | [M]⁺· | Molecular ion. |

| 208 | [M - NH₃]⁺· or [M - OH]⁺· | Loss of ammonia (17 Da) or a hydroxyl radical (17 Da). The NIST Mass Spectrometry Data Center lists m/z 208 as the top peak, suggesting this is a very favorable fragmentation, likely involving an ortho-rearrangement.[1] |

| 179 | [M - NO₂]⁺ | Loss of a nitro radical (46 Da), a common fragmentation for nitroaromatic compounds. |

| 163 | [M - NO₂ - O]⁺ | Subsequent loss of an oxygen atom from the remaining nitro group. |

| 133 | [M - 2x NO₂]⁺ | Loss of both nitro radicals. |

| 89 | C₇H₅⁺ | The NIST database lists m/z 89 as the second highest peak, corresponding to a C₇H₅⁺ fragment, likely a benzoyl-type cation after significant rearrangement.[1] |

| 44 | [CONH₂]⁺ | A common fragment from primary amides resulting from alpha cleavage. The NIST database lists this as the third highest peak.[1] |

Predicted Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule. The most likely pathways involve the cleavage of bonds adjacent to the functional groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Standard Protocol for MS Data Acquisition (EI-GC/MS)

This protocol is chosen for its ability to handle volatile and thermally stable compounds like the target molecule, providing clean separation and standardized fragmentation patterns ideal for library matching and structural confirmation.

Caption: General workflow for GC-MS analysis of an organic compound.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. IR spectroscopy will verify the presence of the key amide and nitro functional groups. Finally, mass spectrometry will confirm the molecular weight and provide a fragmentation pattern consistent with the proposed structure. This guide offers a robust predictive framework for researchers working with this compound, enabling its unambiguous identification and characterization.

References

-

PubChem. This compound . National Center for Biotechnology Information. [Link]

- Pretsch, E., Bühlmann, P., Affolter, C. Structure Determination of Organic Compounds. Springer, 2000.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., Vyvyan, J. R. Introduction to Spectroscopy. 5th ed., Cengage Learning, 2015.

-

SpectraBase. Wiley-VCH . [Link]

Sources

A Technical Guide to 4-Methyl-3,5-dinitrobenzamide: A Versatile Building Block for Advanced Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 4-methyl-3,5-dinitrobenzamide as a valuable, albeit specialized, building block in modern organic synthesis. While not as commonly employed as some other nitroaromatic compounds, its unique structural features—a sterically accessible aromatic core activated by two nitro groups and flanked by a methyl and a benzamide moiety—offer a compelling platform for the synthesis of complex molecular architectures. This document will elucidate the synthesis, physicochemical properties, and key synthetic transformations of this compound, with a focus on its potential applications in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of its reactivity, providing detailed experimental protocols and predictive models for its use in the development of novel compounds.

Introduction: Unveiling the Potential of a Niche Building Block

In the vast arsenal of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of target molecules. Nitroaromatic compounds, in particular, have long been recognized for their versatility, serving as precursors to a wide array of functional groups and as key components in the modulation of electronic properties. This compound emerges as a noteworthy scaffold within this class. Its structure is characterized by an electron-deficient benzene ring, rendered highly susceptible to nucleophilic attack by the two powerfully electron-withdrawing nitro groups. This inherent reactivity, coupled with the presence of three distinct functional handles—the methyl group, the amide, and the nitro groups—positions it as a multifaceted building block for divergent synthesis.

This guide will illuminate the synthetic utility of this compound, moving beyond a mere recitation of facts to provide a deeper understanding of why and how this molecule can be effectively employed in a research and development setting.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.[1]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₇N₃O₅ | PubChem[1] |

| Molecular Weight | 225.16 g/mol | PubChem[1] |

| CAS Number | 4551-76-2 | PubChem[1] |

| Appearance | Expected to be a solid | Inferred |

| SMILES | CC1=C(C=C(C=C1[O-])C(=O)N)[O-] | PubChem[1] |

Characterization of this compound would typically involve standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Synthesis of this compound: A Proposed Pathway

While specific literature on the direct synthesis of this compound is not abundant, a reliable synthetic route can be proposed based on well-established organic transformations, starting from the corresponding benzoic acid.

Conceptual Workflow for Synthesis

The proposed synthesis involves a two-step process starting from the commercially available 4-methyl-3,5-dinitrobenzoic acid.[2] The first step is the activation of the carboxylic acid, followed by amidation.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

Step 1: Synthesis of 4-Methyl-3,5-dinitrobenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3,5-dinitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (3-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).

-

After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methyl-3,5-dinitrobenzoyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Causality behind Experimental Choices: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of catalytic DMF accelerates the reaction via the formation of a Vilsmeier intermediate. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-methyl-3,5-dinitrobenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add a concentrated aqueous solution of ammonia (NH₃) (2-3 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validating System: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield would be in the range of 70-90% over the two steps.

Reactivity and Synthetic Transformations: A Hub for Molecular Diversity

The true value of this compound as a building block lies in the selective transformations of its functional groups. The electron-deficient nature of the aromatic ring dictates much of its reactivity.

Reduction of the Nitro Groups: Gateway to Diamines

One of the most powerful transformations of dinitroaromatic compounds is the selective or complete reduction of the nitro groups to amines.[3][4][5][6] This opens up a vast chemical space for the synthesis of polymers, dyes, and biologically active molecules.

Caption: Reduction pathways of this compound.

Protocol for Complete Reduction to 3,5-Diamino-4-methylbenzamide:

-

In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus.

-

Purge the system with hydrogen and then maintain a hydrogen atmosphere with stirring at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3,5-diamino-4-methylbenzamide, which can be purified by recrystallization or column chromatography.

Expertise & Experience: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. The choice of solvent is crucial for substrate solubility. Tin (Sn) or iron (Fe) in the presence of concentrated HCl are alternative classical methods that are often robust and scalable.[6]

Nucleophilic Aromatic Substitution (SNA r): Exploiting Ring Activation

The two nitro groups strongly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr).[7][8][9][10] While the molecule lacks a conventional leaving group like a halide, under forcing conditions or with highly reactive nucleophiles, displacement of a nitro group could be envisioned. A more synthetically useful strategy would involve a precursor with a leaving group at a position activated by the nitro groups, such as a hypothetical 2-chloro-4-methyl-3,5-dinitrobenzamide.

In the absence of a leaving group, the high electron deficiency of the ring makes it susceptible to the formation of Meisenheimer complexes upon treatment with strong nucleophiles.[7][8]

Applications in Drug Discovery and Materials Science

The synthetic transformations of this compound pave the way for its application in various fields.

Medicinal Chemistry

The diamino derivative, 3,5-diamino-4-methylbenzamide, is a valuable scaffold for the synthesis of:

-

Enzyme Inhibitors: The amino groups can be functionalized to interact with the active sites of enzymes.

-

Receptor Ligands: The diamine can serve as a core for building molecules that target specific biological receptors.

-

Antimicrobial Agents: Nitroaromatic compounds and their derivatives have been investigated for their antimicrobial properties.[11]

Materials Science

The diamino derivative can be used as a monomer for the synthesis of high-performance polymers such as:

-

Polyamides and Polyimides: The diamine can be polymerized with diacyl chlorides or dianhydrides to create thermally stable and mechanically robust materials.

-

Conducting Polymers: The aromatic diamine core can be incorporated into conjugated polymer backbones.

Conclusion

This compound, while not a mainstream building block, offers significant untapped potential for synthetic chemists. Its predictable reactivity, driven by the powerful electron-withdrawing nitro groups, allows for strategic transformations into valuable diamino intermediates. This guide has provided a framework for its synthesis and application, grounded in established chemical principles. By understanding the causality behind its reactivity, researchers can leverage this versatile molecule to construct novel and complex molecular architectures for a wide range of applications in both medicinal chemistry and materials science.

References

-

Selective reduction of dinitro compounds. Journal of Chemical Education. [Link]

-

This compound | C8H7N3O5 | CID 3318698 - PubChem. [Link]

-

Selective reduction of dinitro compounds. Journal of Chemical Education. [Link]

-

Nucleophilic aromatic substitution - Wikipedia. [Link]

-

Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. [Link]

-

(PDF) Selective reduction of dinitro compounds - ResearchGate. [Link]

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]

-

Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects - ResearchGate. [Link]

-

Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. [Link]

-

Design, synthesis and antimycobacterial activity of 3,5-dinitrobenzamide derivatives containing fused ring moieties | Request PDF - ResearchGate. [Link]

Sources

- 1. This compound | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 4-Methyl-3,5-dinitrobenzamide in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-3,5-dinitrobenzamide. The document outlines the predicted solubility of this compound in a range of common organic solvents, based on its molecular structure and the principles of intermolecular forces. Furthermore, it details a robust, step-by-step experimental protocol for the accurate determination of its solubility, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a thorough understanding of the solubility profile of this compound for its application in various chemical processes.

Introduction: Understanding the Molecular Profile of this compound

This compound, with the chemical formula C₈H₇N₃O₅, is an aromatic compound characterized by a central benzene ring substituted with a methyl group, two nitro groups, and a primary amide group.[1] The presence of these functional groups dictates its physicochemical properties, including its solubility in various organic solvents.

Key Structural Features Influencing Solubility:

-

Polar Functional Groups: The two nitro groups (-NO₂) and the primary amide group (-CONH₂) are highly polar and capable of acting as hydrogen bond acceptors. The amide group also possesses hydrogen bond donor capabilities through its N-H bonds.

-

Aromatic Ring and Methyl Group: The benzene ring and the methyl group (-CH₃) contribute to the nonpolar character of the molecule.

The interplay between these polar and nonpolar moieties will govern the extent to which this compound dissolves in different organic solvents. The general principle of "like dissolves like" serves as a foundational concept for predicting its solubility behavior.[2]

Predicted Solubility Profile

Based on the structural analysis, a qualitative prediction of the solubility of this compound in common organic solvents can be made. The molecule's significant polarity, arising from the nitro and amide groups, suggests a higher affinity for polar solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Class | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[3][4][5] Its ability to accept hydrogen bonds will facilitate strong interactions with the amide and nitro groups of the solute. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a polar aprotic solvent with a high capacity for dissolving polar organic molecules.[6][7] It can effectively solvate the polar functional groups of this compound. |

| Acetone | Polar Aprotic | Moderate to High | Acetone possesses a significant dipole moment and can act as a hydrogen bond acceptor, allowing for favorable interactions with the solute. |

| Ethanol/Methanol | Polar Protic | Moderate | These polar protic solvents can engage in hydrogen bonding with the solute, both as donors and acceptors. A structurally similar compound, 4-Methyl-3,5-dinitrobenzoic acid, is soluble in methanol.[8][9] |

| Ethyl Acetate | Moderately Polar | Low to Moderate | As a moderately polar solvent, ethyl acetate may exhibit some solvating power, but it is less effective than more polar solvents in overcoming the strong intermolecular forces within the solute's crystal lattice. |

| Dichloromethane (DCM) | Moderately Polar | Low | DCM is a moderately polar solvent but lacks strong hydrogen bonding capabilities.[10] Its interaction with the highly polar functional groups of the solute is expected to be limited. |

| Toluene | Nonpolar | Low to Insoluble | Due to the significant polarity mismatch between the nonpolar solvent and the polar solute, minimal solubility is anticipated. The nonpolar aromatic nature of toluene will not sufficiently overcome the strong polar interactions of the nitro and amide groups. |

| Hexane | Nonpolar | Insoluble | As a nonpolar aliphatic hydrocarbon, hexane will have negligible interaction with the polar functional groups of this compound, resulting in insolubility. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade): DMSO, DMF, Acetone, Ethanol, Methanol, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

To each vial, add a precise volume of the respective organic solvent.[11]

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[12] Visual inspection should confirm the presence of undissolved solid.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved this compound. A pre-established calibration curve is essential for this quantification.

-

Data Interpretation and Reporting

The solubility is typically expressed in units of mass per volume (e.g., mg/mL or g/100 mL) or molarity (mol/L). The experiment should be performed in triplicate to ensure the reliability of the results, and the data should be reported as the mean ± standard deviation.

Causality of Experimental Choices

The described protocol is designed to be a self-validating system. The choice of an excess of solute ensures that the resulting solution is truly saturated. The extended equilibration time in a thermostatically controlled environment is crucial for reaching a true thermodynamic equilibrium. Centrifugation provides a clear separation of the solid and liquid phases, which is critical for accurate sampling of the supernatant. The use of a validated analytical technique like HPLC ensures the precise quantification of the dissolved solute.

Conclusion

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 4-Methyl-3,5-dinitrobenzoic acid.

- ECHEMI. (n.d.). 4-Methyl-3,5-dinitrobenzoic acid.

- Wikipedia. (n.d.). Dimethylformamide.

- Science.gov. (n.d.). solvents dimethyl sulfoxide.

- Scribd. (n.d.). Solubility in DMSO.

- National Institute of Standards and Technology. (n.d.).

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO)

- PubChem. (n.d.). Dimethylformamide.

Sources

- 1. This compound | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. scribd.com [scribd.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-甲基-3,5-二硝基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

A Technical Guide to the Medicinal Chemistry Potential of 4-Methyl-3,5-dinitrobenzamide

Abstract

While 4-Methyl-3,5-dinitrobenzamide is not extensively documented as a therapeutic agent, its structural motifs—a dinitroaromatic core and a benzamide functional group—suggest significant, underexplored potential in medicinal chemistry. This guide synthesizes information on the known reactivity of its constituent parts and the biological activities of structurally related compounds to propose a framework for its investigation as a novel therapeutic candidate. We will delve into its potential as a hypoxia-activated prodrug for oncology and as an antimicrobial agent, particularly in the context of tuberculosis. This document will provide detailed theoretical mechanisms, proposed synthetic routes, and comprehensive experimental protocols to guide researchers in exploring the therapeutic utility of this and similar nitroaromatic compounds.

Introduction: The Rationale for Investigating this compound

The landscape of drug discovery is in constant need of novel chemical scaffolds that can address unmet medical needs, particularly in oncology and infectious diseases where resistance to existing therapies is a growing concern. This compound, a small molecule with the chemical formula C₈H₇N₃O₅[1], presents an intriguing starting point for a medicinal chemistry campaign. Its core structure combines two key pharmacophores:

-

The Dinitroaromatic System: The presence of two nitro groups on the benzene ring is a hallmark of compounds with bio-reductive potential.[2][3][4][5] This functionality is central to the mechanism of action of several hypoxia-activated prodrugs in cancer therapy and a range of nitroaromatic antibiotics.[6][7]

-

The Benzamide Moiety: Benzamides are a well-established class of privileged structures in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities.[8]

This guide will, therefore, focus on the synergistic potential of these two features, proposing a research and development pathway to evaluate this compound as a lead compound.

Potential Therapeutic Applications

Hypoxia-Activated Prodrugs for Cancer Therapy

Solid tumors are often characterized by regions of low oxygen, or hypoxia, which contribute to resistance to both radiotherapy and conventional chemotherapy.[2][3][4] Nitroaromatic compounds can be selectively activated in these hypoxic environments by endogenous nitroreductase enzymes.[2][3][4] This bioactivation process involves the reduction of the nitro group to form cytotoxic species, such as nitroso and hydroxylamine derivatives, which can induce cellular damage and lead to cancer cell death.[2][3]

The proposed mechanism for this compound as a hypoxia-activated prodrug is as follows:

-

Selective Uptake: The compound preferentially accumulates in the hypoxic regions of solid tumors.

-

Reductive Activation: Intracellular nitroreductases, which are upregulated in hypoxic conditions, catalyze the one-electron reduction of a nitro group on the benzene ring.

-

Formation of Cytotoxic Species: This initial reduction is followed by a cascade of further reductions, leading to the formation of highly reactive oxygen species and cytotoxic metabolites.

-

Cell Death: These reactive species induce DNA damage, protein dysfunction, and ultimately, apoptosis of the cancer cells.

This targeted activation minimizes toxicity to healthy, well-oxygenated tissues, a significant advantage over conventional systemic chemotherapy.[5][9]

Antimicrobial Agents, with a Focus on Tuberculosis

Nitroaromatic compounds have a long history of use as antimicrobial agents against a variety of pathogens, including anaerobic bacteria and parasites.[6][7] Their mechanism of action in microbes is similar to that in hypoxic cancer cells, relying on reductive activation by microbial nitroreductases.[6][7]

Notably, the dinitrobenzamide scaffold has been identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[10][11][12] Several studies have demonstrated that dinitrobenzamide derivatives target the decaprenyl-phosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme for the synthesis of the mycobacterial cell wall.[11][12][13] The proposed mechanism involves the reduction of a nitro group by the FAD cofactor of DprE1, leading to the formation of a nitroso intermediate that covalently modifies a cysteine residue in the enzyme's active site, thereby irreversibly inhibiting it.[13]

The structural similarity of this compound to these known anti-tubercular agents makes it a compelling candidate for further investigation in this area.[14]

Synthetic Chemistry and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process starting from readily available materials. A plausible synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

-

Nitration of Toluene: Toluene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-dinitrotoluene. This reaction should be performed with careful temperature control.

-

Oxidation to Carboxylic Acid: The methyl group of 2,4-dinitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate, yielding 2,4-dinitro-p-toluic acid.

-

Formation of Acyl Chloride: The carboxylic acid is converted to the more reactive acyl chloride by treatment with thionyl chloride.

-

Amination: The acyl chloride is then reacted with ammonia to form the final product, this compound.

Note: This is a proposed route. Alternative methods, such as those starting from 3,5-dinitrobenzoic acid, may also be feasible.[15][16]

Biological Evaluation Workflow

A systematic approach is required to evaluate the therapeutic potential of this compound. The following workflow outlines the key in vitro and in vivo assays.

Caption: A comprehensive workflow for the biological evaluation of this compound.

Detailed Protocols:

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ values for both normoxic and hypoxic conditions.

-

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., M. tuberculosis H37Rv).

-

Incubate the plate under appropriate conditions for the microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Structure-Activity Relationship (SAR) and Lead Optimization

Initial screening of this compound will provide a baseline for its biological activity. Subsequent lead optimization will be crucial to enhance potency, selectivity, and pharmacokinetic properties. The following table outlines potential modifications and their expected impact.

| Position of Modification | Proposed Modification | Rationale |

| Amide Nitrogen | Introduction of various alkyl and aryl substituents. | To modulate lipophilicity, solubility, and potential interactions with the target protein. |

| Benzene Ring | Replacement of the methyl group with other electron-donating or -withdrawing groups. | To fine-tune the electronic properties of the nitroaromatic system and its reduction potential. |

| Nitro Groups | Shifting the position of the nitro groups or replacing one with a different bio-reductive group. | To alter the reduction potential and selectivity for specific nitroreductases. |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical scaffold for the development of novel therapeutics. Its potential as a hypoxia-activated prodrug for cancer and as an antimicrobial agent warrants a thorough investigation. The synthetic and biological evaluation workflows outlined in this guide provide a comprehensive framework for researchers to unlock the full therapeutic potential of this and related dinitrobenzamide derivatives. Future research should focus on a systematic SAR study to optimize the lead compound, followed by in-depth mechanistic studies and preclinical evaluation in relevant animal models.

References

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Pharmaceuticals (Basel), 15(2), 187. [Link]

-

Encyclopedia MDPI. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. [Link]

-

Encyclopedia MDPI. (2022). Nitroaromatic Antibiotics. [Link]

-

Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. PubMed. [Link]

-

MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. [Link]

-

PubMed. (1972). Antimicrobial activity of a series of halo-nitro compounds. [Link]

-

PubMed Central. (2024). Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). [Link]

-

Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]

-

PubMed Central. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. [Link]

-

Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (n.d.). [Link]

-

ASM Journals. (2023). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. [Link]

-

Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). [Link]

-

MDPI. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

-

ResearchGate. (2022). 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies. [Link]

-

PubMed Central. (n.d.). N-Methyl-3,5-dinitrobenzamide. [Link]

-

PubChem. (n.d.). 3,5-Dinitrobenzamide. [Link]

-

Chemsrc. (n.d.). 4-methyl-3,5-dinitrobenzaldehyde. [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3,5-dinitrobenzoate. [Link]

- Google Patents. (n.d.). Novel method for synthesizing 3, 5-dinitrobenzyl chloride.

-

Organic Syntheses. (n.d.). 3,5-dinitrobenzoic acid. [Link]

Sources

- 1. This compound | C8H7N3O5 | CID 3318698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Methyl-3,5-dinitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 13. Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. prepchem.com [prepchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

The Strategic Utility of 4-Methyl-3,5-dinitrobenzamide as a Versatile Intermediate in the Synthesis of Novel Bioactive Compounds

Foreword: Unveiling the Potential of a Nitroaromatic Scaffold

In the landscape of modern medicinal chemistry, the identification and strategic utilization of versatile chemical intermediates are paramount to the efficient discovery and development of novel therapeutic agents. 4-Methyl-3,5-dinitrobenzamide, a seemingly unassuming nitroaromatic compound, has emerged as a scaffold of significant interest. Its unique electronic and structural features, conferred by the presence of two nitro groups and a methyl substituent on the benzamide core, render it a highly valuable starting material for the synthesis of a diverse array of bioactive molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of this compound, from its fundamental synthesis to its application as a key building block in the creation of innovative compounds with therapeutic potential. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explore the mechanistic underpinnings of the biological activity of its derivatives, with a particular focus on the development of novel anti-tuberculosis agents.

Core Synthesis and Physicochemical Properties

The journey to novel compounds begins with the robust and reliable synthesis of the core intermediate, this compound. This is typically achieved through a two-step process: the nitration of p-toluic acid followed by the conversion of the resulting carboxylic acid to the primary amide.

Synthesis of the Precursor: 4-Methyl-3,5-dinitrobenzoic Acid

The foundational step is the dinitration of p-toluic acid. The methyl group of p-toluic acid is an ortho-, para-director; however, under the forcing conditions of dinitration, the nitro groups are directed to the positions meta to the carboxyl group.